Cyclobutyl 2,4-dimethylphenyl ketone
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Description
Cyclobutyl 2,4-dimethylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is also known by other names such as CYCLOBUTYL(2,4-DIMETHYLPHENYL)METHANONE .
Molecular Structure Analysis
Cyclobutyl-2,4-dimethylphenyl ketone has a total of 59 bonds which include 29 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 four-membered rings, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
Cyclobutyl 2,4-dimethylphenyl ketone has a molecular weight of 188.27 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Photoreactions with Carbonyl Compounds
Cyclobutyl ketones participate in photoreactions with other carbonyl compounds. One study demonstrated that the photoreaction of benzosilacyclobutenes with aldehydes or ketones results in cycloadducts of the [4+2] type. This process, explained by an SH2 mechanism, involves the attack of a triplet carbonyl compound on the silicon of the benzosilacyclobutene, suggesting a versatile approach for creating complex cyclic structures from cyclobutyl ketones (Okazaki, Kang, & Inamoto, 1981).
Stereoselective Syntheses
Cyclobutyl ketones have been used in highly stereoselective syntheses of alkenylsilanes and germanes. These compounds are synthesized through the diastereoselective addition of dimethylphenylsilyllithium to trans-2-phenylthiocyclobutyl ketones, followed by Lewis acid-promoted ring-opening reactions. This method highlights the utility of cyclobutyl ketones in producing stereodefined alkenylsilanes and germanes with potential applications in organic synthesis and materials science (Fujiwara, Sawabe, & Takeda, 1997).
Cycloaddition Reactions
Cyclobutyl ketones undergo [2+2] cycloaddition reactions with alkenyl sulfides in the presence of AlCl3, leading to the production of 1-cyclobutenyl ketones. This reaction provides a convenient route to cyclobutenyl ketones, showcasing the reactivity and functional group compatibility of cyclobutyl ketones in cycloaddition reactions (Takeda, Fujii, Morita, & Fujiwara, 1986).
Computational Studies
A computational study focused on the GaCl3-catalyzed [4+1] cycloaddition of α,β-unsaturated ketone and 2,6-dimethylphenyl isocyanide leading to unsaturated γ-lactone derivatives. This research offers insights into the mechanisms driving the reactivity of cyclobutyl ketones, highlighting their potential in synthesizing complex organic molecules (Wu, Xu, & Xie, 2005).
NMR Study
An NMR study of cyclobutenones aimed to understand the electrophilicity of the carbonyl moiety in these compounds. The research highlighted the strong double bond character in the carbonyl of cyclobutyl ketones, providing valuable information for chemists interested in the electronic structure and reactivity of such molecules (Frimer, Sharon, & Gottlieb, 2003).
properties
IUPAC Name |
cyclobutyl-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-7-12(10(2)8-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCNVUQXOTVPQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642529 |
Source
|
Record name | Cyclobutyl(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2,4-dimethylphenyl ketone | |
CAS RN |
898790-68-6 |
Source
|
Record name | Cyclobutyl(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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